molecular formula C5H8O2S B1406155 2-(Thietan-3-yl)acetic acid CAS No. 1425935-32-5

2-(Thietan-3-yl)acetic acid

Cat. No.: B1406155
CAS No.: 1425935-32-5
M. Wt: 132.18 g/mol
InChI Key: GPJDZMWQGWVIDL-UHFFFAOYSA-N
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Description

2-(Thietan-3-yl)acetic acid is an organic compound with the molecular formula C5H8O2S It is characterized by the presence of a thietane ring, a four-membered ring containing sulfur, attached to an acetic acid moiety

Mechanism of Action

Target of Action

The primary targets of 2-(Thietan-3-yl)acetic acid are the adrenergic and GABA-ergic neurotransmission systems in the brain . This compound exhibits effects indicative of possible stimulatory action on adrenergic and inhibitory action on GABA-ergic neurotransmission .

Mode of Action

This compound interacts with its targets by exhibiting a stimulatory action on the adrenergic system and an inhibitory action on the GABA-ergic system . At a dose of 12 mg/kg, it produces an activating effect on the serotoninergic system in addition to its action on the adrenergic and GABA-ergic systems . It also alters the activity of the cholinergic system .

Biochemical Pathways

The biochemical pathways affected by this compound include the adrenergic, GABA-ergic, serotoninergic, and cholinergic systems . The compound’s interaction with these systems results in changes in neurotransmission, which can have downstream effects on mood and behavior .

Pharmacokinetics

The compound’s effects at doses of 097 and 12 mg/kg suggest that it is bioavailable and can cross the blood-brain barrier to interact with its targets .

Result of Action

The molecular and cellular effects of this compound’s action include changes in neurotransmission in the adrenergic, GABA-ergic, serotoninergic, and cholinergic systems . These changes can result in altered mood and behavior, and the compound has been found to have antidepressant activity .

Action Environment

As a compound that interacts with neurotransmission systems in the brain, its action could potentially be influenced by factors such as diet, stress, and other environmental variables that can affect brain chemistry and function .

Biochemical Analysis

Biochemical Properties

2-(Thietan-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme acetyl-CoA carboxylase, where this compound acts as an inhibitor, affecting the enzyme’s activity in fatty acid biosynthesis . Additionally, it has been observed to interact with proteins involved in the GABAergic system, potentially influencing neurotransmission . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to modulate neurotransmitter release, particularly affecting the serotoninergic and adrenergic systems . This modulation can lead to changes in cell signaling pathways, influencing gene expression and cellular metabolism. For instance, this compound has been found to upregulate the expression of genes involved in lipid metabolism, thereby altering cellular lipid profiles . These cellular effects underscore the compound’s potential in influencing cell function and its therapeutic promise.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to inhibition or activation of their functions. For example, its binding to acetyl-CoA carboxylase results in the inhibition of fatty acid synthesis . Additionally, this compound has been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular energy homeostasis . These molecular interactions highlight the compound’s multifaceted mechanism of action and its potential in therapeutic interventions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can maintain its biochemical activity for several weeks, although a gradual decline in potency is observed . These temporal effects are crucial for understanding the compound’s long-term efficacy and stability in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit antidepressant activity without significant side effects . At higher doses, it can lead to adverse effects such as hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, such as the liver and brain . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thietan-3-yl)acetic acid typically involves the formation of the thietane ring followed by the introduction of the acetic acid group. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms under controlled conditions. For example, the reaction of 3-chloropropionic acid with sodium sulfide can yield the thietane ring, which is then further functionalized to introduce the acetic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Thietan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form thietane derivatives with different functional groups.

    Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acid chlorides, alcohols, and amines are typical reagents for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(Thietan-3-yl)acetic acid has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing sulfur.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thietan-3-yl)propanoic acid
  • 2-(Thietan-3-yl)butanoic acid
  • 2-(Thietan-3-yl)pentanoic acid

Uniqueness

2-(Thietan-3-yl)acetic acid is unique due to its specific structural features, particularly the thietane ring attached to an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for diverse chemical transformations and research purposes.

Properties

IUPAC Name

2-(thietan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJDZMWQGWVIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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